molecular formula C7H8N2O3 B173927 3-Methoxy-2-nitroaniline CAS No. 16554-47-5

3-Methoxy-2-nitroaniline

Cat. No.: B173927
CAS No.: 16554-47-5
M. Wt: 168.15 g/mol
InChI Key: RITQAMSEQYWFML-UHFFFAOYSA-N
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Chemical Reactions Analysis

MP-0112 primarily undergoes binding reactions with its target, vascular endothelial growth factor A. It does not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution. The major product formed from its interaction is a stable complex with vascular endothelial growth factor A, which inhibits the biological activity of the growth factor .

Properties

IUPAC Name

3-methoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITQAMSEQYWFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440288
Record name 3-Methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16554-47-5
Record name 3-Methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Triethylamine (6.29 mL) and diphenyl azidophosphate (6.66 mL, 30.1 mmol) were added to a suspension of 3-methoxy-2-nitrobenzoic acid (3.00 g, 15.2 mmol) in toluene (50 mL). The reaction mixture was stirred under reflux for 2 hours, water (10 mL) was added and it was stirred overnight under reflux. After evaporation of the solvent, the residue was dissolved in AcOEt and the resulting solution was filtered through celite. The organic phase was washed with saturated solution of NaHCO3, brine, dried over MgSO4, filtered and evaporated. The crude residue was purified by flash chromatography (cyclohexane/AcOEt 4:1) to yield 900 mg (5.35 mmol, 35%) of 3-methoxy-2-nitrophenylamine as a yellow solid.
Quantity
6.29 mL
Type
reactant
Reaction Step One
Name
diphenyl azidophosphate
Quantity
6.66 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[N-]=[N+]=NP(=O)(Oc1ccccc1)Oc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methoxy-2-nitroaniline
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3-Methoxy-2-nitroaniline
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Customer
Q & A

Q1: What is the significance of 3-methoxy-2-nitroaniline in the context of the research paper?

A1: The paper investigates the oxidation of various substituted nitroanilines, including this compound, using iodosobenzene diacetate. This research sheds light on the reactivity of this compound and its potential to form different products depending on the reaction conditions. Specifically, the paper describes a novel synthesis method for this compound and explores its oxidation reactions using different oxidizing agents like iodosobenzene diacetate and lead tetra-acetate. The study observes the formation of azo compounds upon oxidation with varying yields depending on the solvent and oxidizing agent used []. This information is valuable for understanding the chemical behavior of this compound and its potential applications in organic synthesis.

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